molecular formula C12H16N2O6S B2818361 Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate CAS No. 71467-80-6

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate

Cat. No.: B2818361
CAS No.: 71467-80-6
M. Wt: 316.33
InChI Key: YUUWOUYAKSCDEL-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a useful research compound. Its molecular formula is C12H16N2O6S and its molecular weight is 316.33. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(4-methyl-N-methylsulfonyl-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUWOUYAKSCDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=C(C=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives. Its structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 306.37 g/mol

The compound features a nitrophenyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Sulfonamide derivatives often exhibit inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. This compound has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain response .
  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria. The nitrophenyl substituent may also contribute to enhanced activity against specific pathogens .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that analogues of this compound may possess anti-inflammatory properties, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX-1 and COX-2 inhibition
AntimicrobialEffective against certain Gram-positive bacteria
Anti-inflammatoryPotential reduction in inflammation markers

Case Study: COX Inhibition

In a study evaluating the COX-inhibitory potential of various sulfonamide derivatives, this compound was found to inhibit COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like indomethacin. This suggests that the compound may be a viable candidate for further development as an anti-inflammatory agent .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against clinical strains of bacteria. This compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl group has been linked to enhanced biological activity in several studies. Modifications to the sulfonamide structure can lead to variations in potency and selectivity for specific targets:

  • Nitro Group Positioning : The para position of the nitro group on the phenyl ring is critical for maintaining optimal interaction with target enzymes.
  • Alkyl Substituents : Variations in alkyl chain length at the ethyl acetate moiety can influence solubility and bioavailability.

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